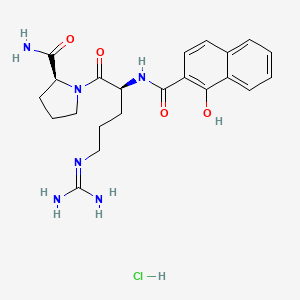

N-(1-Hydroxy-2-naphthoyl)-L-arginyl-L-prolinamide hydrochloride

概要

説明

APC-366は、(S)-1-((S)-5-グアニジノ-2-(1-ヒドロキシ-2-ナフチルアミド)ペンタノイル)ピロリジン-2-カルボキサミドとしても知られており、マスト細胞トリプターゼの選択的かつ競合的な阻害剤です。マスト細胞トリプターゼは、アレルギー性喘息やその他のアレルギー反応の病態生理に関与するセリンプロテアーゼです。 APC-366は、抗原誘発性早期喘息反応、後期喘息反応、気道過敏性を阻害することにより、アレルギー性喘息の実験モデルにおいて有効性を示しました .

準備方法

合成経路と反応条件: APC-366の合成は、(S)-5-グアニジノ-2-(1-ヒドロキシ-2-ナフチルアミド)ペンタン酸と(S)-ピロリジン-2-カルボキサミドのカップリングを含みます。この反応は通常、N,N'-ジシクロヘキシルカルボジイミド(DCC)や1-ヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬を使用して、アミド結合の形成を促進する必要があります。 反応は、無水条件下で低温で行われ、副反応を防ぎます .

工業生産方法: APC-366の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大にするための反応条件の最適化が含まれます。 最終生成物は、通常、クロマトグラフィー技術を使用して精製され、凍結乾燥して白色固体を得ます .

化学反応の分析

反応の種類: APC-366は、グアニジノ基やナフチルアミド基などの反応性官能基が存在するため、主に置換反応を起こします。また、極性があるため、水素結合や静電相互作用にも関与することができます。

一般的な試薬と条件:

置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれます。反応は通常、ジメチルスルホキシド(DMSO)や水などの極性溶媒中で行われます。

水素結合: APC-366は他の分子と水素結合を形成することができ、これはその生物活性にとって重要です。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬によって異なります。 例えば、アミンとの置換は、新しいアミド結合の形成をもたらす可能性があります .

科学的研究の応用

作用機序

APC-366は、マスト細胞トリプターゼを選択的に阻害することでその効果を発揮します。阻害は、阻害剤と酵素の間で非加水分解性共有結合付加物が形成されることによって達成されます。これには、APC-366のヒドロキシナフチル基の遅い異性化と、トリプターゼのアミノ酸側鎖の求核攻撃が伴います。 その結果、トリプターゼは不活性化され、マスト細胞からのヒスタミンやその他の炎症性メディエーターの放出が阻止されます .

類似化合物:

ガベキセートメシル酸塩: 急性膵炎や播種性血管内凝固症の治療に使用される別のセリンプロテアーゼ阻害剤です。

ナファモスタットメシル酸塩: 抗凝固作用と抗炎症作用を持つ合成セリンプロテアーゼ阻害剤です。

カモスタットメシル酸塩: 慢性膵炎や術後逆流性食道炎の治療に使用されるセリンプロテアーゼ阻害剤です

比較: APC-366は、マスト細胞トリプターゼの選択的阻害という点でユニークです。一方、ガベキセートメシル酸塩、ナファモスタットメシル酸塩、カモスタットメシル酸塩などの他の類似した化合物は、複数のセリンプロテアーゼに影響を与えるより広範な阻害プロファイルを持っています。 この選択性は、マスト細胞トリプターゼが重要な役割を果たすアレルギー性疾患の研究や治療に、特にAPC-366を有益なものにします .

類似化合物との比較

Gabexate mesylate: Another serine protease inhibitor used in the treatment of acute pancreatitis and disseminated intravascular coagulation.

Nafamostat mesylate: A synthetic serine protease inhibitor with anticoagulant and anti-inflammatory properties.

Camostat mesylate: A serine protease inhibitor used in the treatment of chronic pancreatitis and postoperative reflux esophagitis

Comparison: APC-366 is unique in its selective inhibition of mast cell tryptase, whereas other similar compounds like gabexate mesylate, nafamostat mesylate, and camostat mesylate have broader inhibitory profiles affecting multiple serine proteases. This selectivity makes APC-366 particularly valuable for studying and potentially treating allergic diseases where mast cell tryptase plays a critical role .

特性

IUPAC Name |

(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(1-hydroxynaphthalene-2-carbonyl)amino]pentanoyl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O4.ClH/c23-19(30)17-8-4-12-28(17)21(32)16(7-3-11-26-22(24)25)27-20(31)15-10-9-13-5-1-2-6-14(13)18(15)29;/h1-2,5-6,9-10,16-17,29H,3-4,7-8,11-12H2,(H2,23,30)(H,27,31)(H4,24,25,26);1H/t16-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLPTTJTHFFFJF-QJHJCNPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C2=C(C3=CC=CC=C3C=C2)O)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)C2=C(C3=CC=CC=C3C=C2)O)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00939129 | |

| Record name | 1-{N~2~-[Hydroxy(1-hydroxynaphthalen-2-yl)methylidene]arginyl}pyrrolidine-2-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178925-65-0 | |

| Record name | APC 366 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178925650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{N~2~-[Hydroxy(1-hydroxynaphthalen-2-yl)methylidene]arginyl}pyrrolidine-2-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APC-366 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGP1HP0WBC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。